6-Methoxy-2,3'-bipyridine 6-Methoxy-2,3'-bipyridine
Brand Name: Vulcanchem
CAS No.: 96546-78-0
VCID: VC12011614
InChI: InChI=1S/C11H10N2O/c1-14-11-6-2-5-10(13-11)9-4-3-7-12-8-9/h2-8H,1H3
SMILES: COC1=CC=CC(=N1)C2=CN=CC=C2
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

6-Methoxy-2,3'-bipyridine

CAS No.: 96546-78-0

Cat. No.: VC12011614

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2,3'-bipyridine - 96546-78-0

Specification

CAS No. 96546-78-0
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 2-methoxy-6-pyridin-3-ylpyridine
Standard InChI InChI=1S/C11H10N2O/c1-14-11-6-2-5-10(13-11)9-4-3-7-12-8-9/h2-8H,1H3
Standard InChI Key ZQLPJEWNYQZNSW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=N1)C2=CN=CC=C2
Canonical SMILES COC1=CC=CC(=N1)C2=CN=CC=C2

Introduction

Chemical Structure and Physical Properties

Structural Characteristics

The compound features a bipyridine backbone with a methoxy group at the 6-position (Figure 1). X-ray crystallography of related bipyridines reveals planar geometries, with slight distortions due to steric effects from substituents .

Physical and Thermodynamic Data

PropertyValueSource
Molecular Weight186.21 g/mol
Density1.127 ± 0.06 g/cm³
Boiling Point311.7 ± 32.0 °C (760 mmHg)
Melting PointNot reported
Flash Point106.9 ± 14.7 °C
pKa1.86 ± 0.19 (predicted)
SolubilitySoluble in polar solvents (THF, CH₂Cl₂)

Synthesis and Manufacturing

Methoxylation of Chlorinated Precursors

A patent by outlines a multi-step synthesis starting from 2,6-dichloro-3-nitropyridine:

  • Ammonolysis: Reaction with aqueous ammonia yields 2-amino-6-chloro-3-nitropyridine.

  • Methoxylation: Treatment with sodium methoxide in methanol replaces chlorine with methoxy at 25–30°C (1.05:1 molar ratio).

  • Reduction: Catalytic hydrogenation or metallic reduction (e.g., SnCl₂·2H₂O/HCl) converts nitro to amino groups, yielding 2,3-diamino-6-methoxypyridine derivatives .

Cross-Coupling Reactions

  • Negishi Coupling: Reacting 2-pyridyl zinc bromide with 2-bromo-6-methoxypyridine in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) forms the bipyridine backbone .

  • Suzuki-Miyaura Coupling: Boronic acid derivatives of pyridine couple with halogenated methoxypyridines under Pd catalysis .

Industrial-Scale Production

Optimized protocols use continuous flow reactors to enhance yield (up to 92%) and purity (>99% by HPLC) .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: KMnO₄ or CrO₃ introduces hydroxyl or carbonyl groups at the methoxy-bearing ring .

  • Reduction: LiAlH₄ selectively reduces the pyridine rings to piperidines, altering electronic properties.

Substitution Reactions

  • Nucleophilic Aromatic Substitution: Methoxy groups are replaced by halogens (e.g., Cl, Br) under acidic conditions .

  • Metal-Catalyzed Cross-Coupling: Suzuki and Sonogashira reactions enable C-C bond formation for functionalized derivatives .

Applications in Scientific Research

Coordination Chemistry

6-Methoxy-2,3'-bipyridine acts as a bidentate ligand, forming stable complexes with transition metals:

  • Rhodium Complexes: Used in transfer hydrogenation of N-heteroarenes in water, achieving >90% yield .

  • Copper Photoredox Catalysts: Facilitate chlorotrifluoromethylation of styrenes under mild conditions (e.g., [Cu(bpy)(Xantphos)]PF₆) .

Medicinal Chemistry

  • Cytotoxicity Studies: Derivatives exhibit dose-dependent inhibition of HepG2 and A549 cancer cells (IC₅₀ = 10–50 µM) .

  • Purinergic Receptor Modulation: Low affinity for P2X and P2Y receptors, suggesting selectivity for other targets .

Materials Science

  • Organic Electronics: Incorporated into OLEDs and photovoltaics due to tunable electron-transport properties.

  • Metal-Organic Frameworks (MOFs): Serves as a linker in porous materials for gas storage and catalysis .

Recent Advances and Future Directions

Photoredox Catalysis

Heteroleptic Cu(I) complexes with 6-methoxy-2,3'-bipyridine ligands show enhanced excited-state lifetimes (τ = 450 ns vs. 120 ns for [Cu(dap)₂]⁺), enabling broader substrate scope in trifluoromethylation .

Sustainable Synthesis

Microwave-assisted protocols reduce reaction times from 24 h to 30 min, improving yields by 20–30% .

Computational Modeling

DFT studies predict redox potentials (E₁/₂ = +0.78 V vs. SCE) and ligand-to-metal charge transfer transitions, guiding catalyst design .

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